molecular formula C20H20N2O4 B14944285 1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14944285
M. Wt: 352.4 g/mol
InChI Key: BEORVLONOFGRNW-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-dimethylbenzimidazole with 4-propanoylphenoxyacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the additional functional groups.

    4-propanoylphenoxyacetic acid: A precursor used in the synthesis of the target compound.

    Benzimidazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(4-propanoylphenoxy)acetyl]benzimidazol-2-one

InChI

InChI=1S/C20H20N2O4/c1-4-18(23)13-5-8-15(9-6-13)26-12-19(24)14-7-10-16-17(11-14)22(3)20(25)21(16)2/h5-11H,4,12H2,1-3H3

InChI Key

BEORVLONOFGRNW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

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